REACTION_CXSMILES
|
[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[CH:8]([CH3:13])[C:9]([O:11][CH3:12])=[O:10].CC([O-])(C)C.[K+].O>O1CCCC1>[CH3:13][C:8]1([C:9]([O:11][CH3:12])=[O:10])[C:1]2([CH2:5][CH2:4][CH2:3][CH2:2]2)[O:6]1 |f:2.3|
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)C
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of about 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added slowly dropwise
|
Type
|
STIRRING
|
Details
|
after which the mixture is stirred for a further 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
EXTRACTION
|
Details
|
is subjected to extraction with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the drying agent is filtered off
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvent
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC12CCCC2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |